

Fumaric Acid-13C4: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of **Fumaric acid-13C4**, a stable isotope-labeled compound indispensable for modern metabolic research. This document provides a comprehensive overview of its properties, applications, and detailed experimental protocols, designed to empower researchers in utilizing this powerful tool for groundbreaking discoveries.

Core Characteristics and Properties

Fumaric acid-13C4 is a non-radioactive, stable isotope-labeled version of fumaric acid where all four carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This isotopic enrichment allows for the precise tracing and quantification of fumarate's metabolic fate within complex biological systems.

Physicochemical and Isotopic Data

A summary of the key quantitative data for **Fumaric acid-13C4** is presented in the tables below for easy reference and comparison.



Property	Value	Reference
Molecular Formula	¹³ C ₄ H ₄ O ₄	[1]
Linear Formula	HO ₂ ¹³ C ¹³ CH= ¹³ CH ¹³ CO ₂ H	[2][3]
Molecular Weight	120.04 g/mol	[2][4][5]
Exact Mass	120.02437795 Da	[4]
CAS Number	201595-62-2	[1][5]
Appearance	Solid	[2]
Melting Point	299-300 °C (sublimes)	[2]
Isotopic Purity	Typically ≥99 atom % ¹³ C	[2]
Chemical Purity	≥98%	[6]
Mass Shift	M+4	[2]

Table 1: Physicochemical Properties of Fumaric acid-13C4.

Identifier	Value	Reference
IUPAC Name	(E)-(1,2,3,4 ⁻¹³ C ₄)but-2- enedioic acid	[4]
SMILES	OINVALID-LINK[13CH]= [13CH]INVALID-LINK=O	[2]
InChI	1S/C4H4O4/c5-3(6)1-2- 4(7)8/h1-2H,(H,5,6)(H,7,8)/b2- 1+/i1+1,2+1,3+1,4+1	[2]
InChIKey	VZCYOOQTPOCHFL- BHBLSLFXSA-N	[2]
PubChem CID	71309144	[4]

Table 2: Chemical Identifiers for Fumaric acid-13C4.



Key Research Applications

Fumaric acid-13C4 is a versatile tool with significant applications in various research domains, primarily centered around the study of cellular metabolism.

- Metabolic Flux Analysis (MFA): As an intermediate in the tricarboxylic acid (TCA) cycle,
 Fumaric acid-13C4 is an excellent tracer for dissecting the flow of carbon through central metabolic pathways. By monitoring the incorporation of ¹³C into downstream metabolites, researchers can quantify the relative activities of different metabolic routes.[5]
- Internal Standard for Quantitative Analysis: Due to its identical chemical properties to
 endogenous fumaric acid but distinct mass, Fumaric acid-13C4 serves as an ideal internal
 standard for accurate quantification of fumarate levels in biological samples using mass
 spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8] This is
 crucial for metabolomics studies where precise concentration measurements are essential.
- Drug Development and Target Validation: This labeled compound can be used to investigate
 how drugs modulate metabolic pathways. By tracing the metabolism of Fumaric acid-13C4
 in the presence of a therapeutic agent, researchers can identify the drug's mechanism of
 action and validate its metabolic targets.
- Oncometabolite Research: Fumaric acid is recognized as an oncometabolite, and its
 accumulation is associated with certain cancers. Fumaric acid-13C4 is instrumental in
 studying the aberrant metabolic pathways involving fumarate in cancer cells.[7][8]

Experimental Protocols

This section provides detailed methodologies for the key applications of **Fumaric acid-13C4**.

Protocol 1: 13C Metabolic Flux Analysis in Cell Culture

This protocol outlines the general steps for tracing the metabolism of **Fumaric acid-13C4** in adherent mammalian cells.

Materials:

Fumaric acid-13C4



- Cell culture medium deficient in unlabeled fumaric acid
- · Adherent mammalian cells of interest
- Phosphate-buffered saline (PBS), pre-warmed to 37°C
- Ice-cold 80:20 methanol:water solution (quenching solution)
- Cell scraper
- Microcentrifuge tubes
- Centrifuge (refrigerated)
- Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

- Cell Culture and Labeling:
 - Culture cells to the desired confluency in standard growth medium.
 - Prepare the labeling medium by supplementing the fumaric acid-deficient medium with a known concentration of Fumaric acid-13C4 (e.g., in the physiological range).
 - Aspirate the standard medium, wash the cells once with pre-warmed PBS, and then replace it with the prepared labeling medium.
 - Incubate the cells for a predetermined time course to allow for the uptake and metabolism
 of the labeled fumarate. This time will vary depending on the specific cell type and
 experimental goals.
- · Metabolite Quenching and Extraction:
 - To halt metabolic activity, rapidly aspirate the labeling medium.
 - Immediately wash the cells with ice-cold PBS.

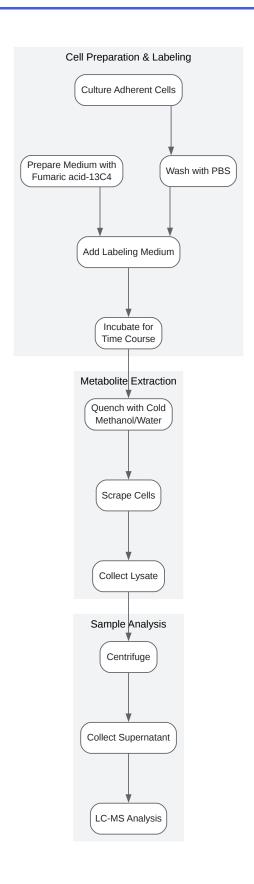






- Add a sufficient volume of ice-cold 80:20 methanol:water solution to cover the cell monolayer.
- Place the culture dish on ice for 5-10 minutes to ensure complete quenching.
- Using a cell scraper, scrape the cells into the quenching solution.
- Transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Sample Processing:
 - Centrifuge the lysate at high speed (e.g., >13,000 rpm) at 4°C for 10-15 minutes to pellet cell debris.
 - Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
 - The extracted metabolites are now ready for analysis by LC-MS.





Click to download full resolution via product page

Workflow for 13C Metabolic Flux Analysis using Fumaric acid-13C4.



Protocol 2: Fumaric Acid-13C4 as an Internal Standard for LC-MS Quantification

This protocol describes the use of **Fumaric acid-13C4** as an internal standard for the accurate quantification of fumaric acid in biological samples.

Materials:

- Fumaric acid-13C4 stock solution of a known concentration (e.g., 1 mg/mL in a suitable solvent).
- Biological samples for analysis (e.g., cell extracts, plasma, tissue homogenates).
- Metabolite extraction solvent (e.g., 80:20 methanol:water).
- LC-MS system equipped with a suitable column for organic acid analysis.

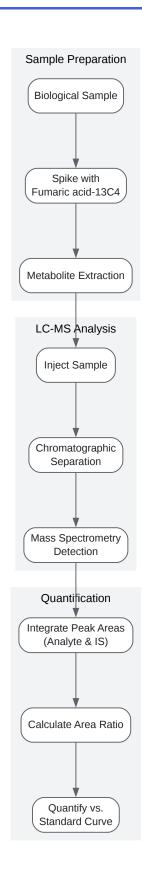
Methodology:

- Preparation of Internal Standard Spiked Samples:
 - During the metabolite extraction process, add a known amount of the Fumaric acid-13C4 stock solution to the extraction solvent. The final concentration should be within the linear range of the instrument's detector.
 - Proceed with the metabolite extraction as described in the previous protocol or a standard laboratory procedure. The internal standard will be co-extracted with the endogenous metabolites.
- LC-MS Analysis:
 - Chromatographic Separation:
 - Column: A column suitable for polar organic acids, such as a Cogent Diamond Hydride™ or a mixed-mode column, is recommended.[4]
 - Mobile Phase A: DI Water with 0.1% Ammonium Formate.[4]



- Mobile Phase B: 90% Acetonitrile / 10% DI Water / 0.1% Ammonium Formate.[4]
- Gradient: A gradient elution will be necessary to separate fumaric acid from other metabolites. An example gradient is provided in the reference.[4]
- Flow Rate: Typically around 0.4 mL/min.[4]
- Mass Spectrometry Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for organic acids.[4]
 - Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect the deprotonated molecular ions of both unlabeled fumaric acid ([M-H]⁻, m/z 115.0031) and Fumaric acid-13C4 ([M-H]⁻, m/z 119.0).[4][9]
- Data Analysis:
 - Integrate the peak areas for both the endogenous (unlabeled) fumaric acid and the **Fumaric acid-13C4** internal standard.
 - Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
 - Quantify the concentration of endogenous fumaric acid by comparing this ratio to a standard curve prepared with known concentrations of unlabeled fumaric acid and a constant concentration of the internal standard.





Click to download full resolution via product page

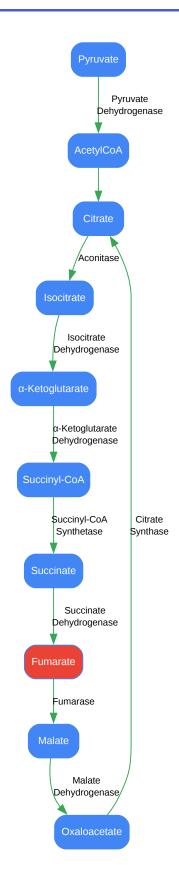
Workflow for using Fumaric acid-13C4 as an internal standard.



Fumaric Acid in the TCA Cycle

Fumaric acid is a key intermediate in the Tricarboxylic Acid (TCA) cycle, a central metabolic hub for energy production and biosynthesis. The diagram below illustrates the position of fumarate in this critical pathway.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 2. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 3. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices PMC [pmc.ncbi.nlm.nih.gov]
- 4. mtc-usa.com [mtc-usa.com]
- 5. uab.edu [uab.edu]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. An overview of methods using 13C for improved compound identification in metabolomics and natural products PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [Fumaric Acid-13C4: A Technical Guide for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b583581#key-characteristics-of-fumaric-acid-13c4-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com